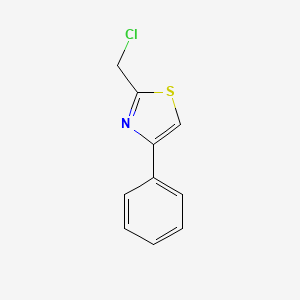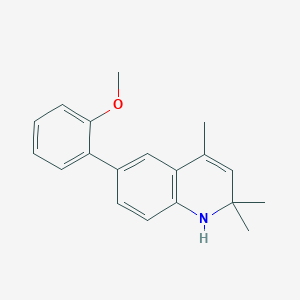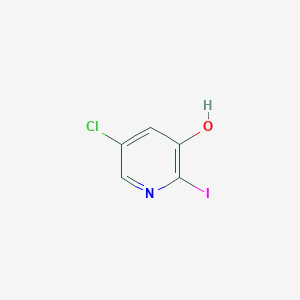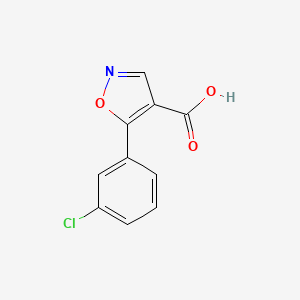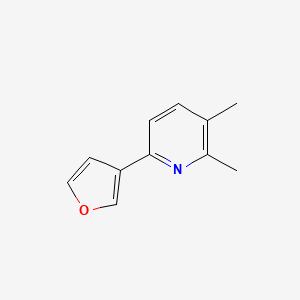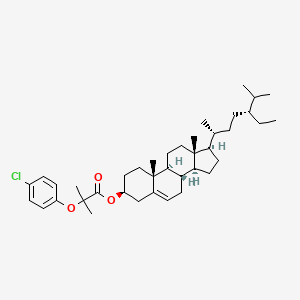
Sitofibrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitofibrate is a chemical compound known for its lipid-lowering properties. It is a derivative of clofibrate and functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . This compound is primarily used as an antihyperlipidemic agent, which means it helps reduce lipid levels in the blood, particularly triglycerides and low-density lipoprotein cholesterol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sitofibrate involves the esterification of clofibric acid with isopropanol. The reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Sitofibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: The ester group in this compound can be reduced to form an alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of clofibric acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Sitofibrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating hyperlipidemia.
Medicine: Explored for its therapeutic potential in reducing cardiovascular risk factors associated with high lipid levels.
Industry: Used in the formulation of lipid-lowering medications and as a reference standard in analytical chemistry.
Wirkmechanismus
Sitofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to the modulation of gene expression involved in lipid metabolism. Specifically, this compound enhances the oxidation of fatty acids, reduces triglyceride synthesis, and increases the production of high-density lipoprotein cholesterol . The molecular targets include enzymes such as lipoprotein lipase and acyl-CoA oxidase, which play crucial roles in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Sitofibrate is similar to other fibrate compounds such as fenofibrate, gemfibrozil, and bezafibrate. it has unique properties that distinguish it from these compounds:
Eigenschaften
CAS-Nummer |
55902-94-8 |
|---|---|
Molekularformel |
C39H59ClO3 |
Molekulargewicht |
611.3 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C39H59ClO3/c1-9-27(25(2)3)11-10-26(4)33-18-19-34-32-17-12-28-24-31(20-22-38(28,7)35(32)21-23-39(33,34)8)42-36(41)37(5,6)43-30-15-13-29(40)14-16-30/h12-16,25-27,31-35H,9-11,17-24H2,1-8H3/t26-,27-,31+,32+,33-,34+,35+,38+,39-/m1/s1 |
InChI-Schlüssel |
AKGJIVJDHCUPMI-ISMOLGHHSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


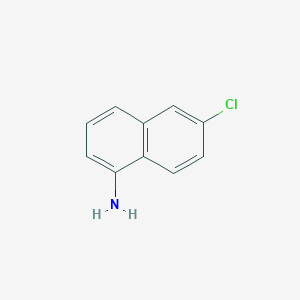
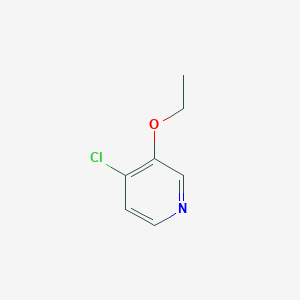
![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629132.png)
![3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1629134.png)

